molecular formula C9H7BrO2 B190138 3-Bromochroman-4-one CAS No. 1776-09-6

3-Bromochroman-4-one

Número de catálogo: B190138
Número CAS: 1776-09-6
Peso molecular: 227.05 g/mol
Clave InChI: FTRRZJIVFMSIJJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Bromochroman-4-one (C₉H₇BrO₂) is a brominated derivative of chroman-4-one, synthesized via copper(II) bromide-mediated bromination of 4-chromanone under reflux conditions . Its crystal structure reveals a half-chair conformation in the pyranone ring, with weak C–H⋯O hydrogen bonds (H⋯O distance: 2.44 Å) and π–π stacking interactions (centroid–centroid distance: 3.9464 Å) stabilizing the supramolecular architecture . The compound serves as a key intermediate in synthesizing natural products like flavanones and homoisoflavanones, and its derivatives exhibit biological activities such as anticancer, antifungal, and anti-inflammatory properties .

Métodos De Preparación

Electrophilic Bromination Using Copper(II) Bromide

Optimization and Mechanistic Insights

The regioselectivity of bromination is attributed to the electron-withdrawing effect of the ketone group, which deactivates the aromatic ring and directs electrophiles to the meta position. Computational studies suggest that the reaction proceeds through a Wheland intermediate, with CuBr₂ facilitating Br⁺ generation and stabilizing the transition state .

A notable variation involves the use of polyphosphoric acid (PPA) as a cyclization agent in precursor synthesis. For instance, J-STAGE researchers synthesized 6-bromochroman-4-one derivatives by brominating phenoxypropanoic acid precursors before cyclization with PPA . While this method targets alternative substitution patterns, it underscores the versatility of bromination strategies in chromanone chemistry.

Alternative Synthetic Routes

Halogen Exchange Reactions

Halogen exchange using bromide salts (e.g., NaBr or KBr) in the presence of oxidizing agents represents another potential route. However, no studies have successfully applied this method to 3-bromochroman-4-one, likely due to competing side reactions and low regioselectivity.

Characterization and Analytical Data

Crystallographic Analysis

X-ray diffraction studies of this compound reveal a monoclinic crystal system with space group P2₁/c. Key bond lengths and angles include:

Parameter Value
Br–C3 bond length1.897 Å
C4=O bond length1.214 Å
O1–C2–C3–Br dihedral172.3°

The half-chair conformation of the chroman ring minimizes steric strain, with the bromine atom occupying an equatorial position .

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃): δ 4.26 (t, J = 6.3 Hz, 2H, H2), 3.00 (t, J = 6.3 Hz, 2H, H3), 7.36 (dd, J = 9.0 Hz, 2.4 Hz, 1H, aromatic), 6.81 (d, J = 8.7 Hz, 1H, aromatic) .

  • ESI-MS: m/z 243.9 [M+H]⁺ (calculated for C₉H₈BrO₂) .

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Biological Activities

The compound has been investigated for various biological activities, including:

  • Anticancer Activity : Studies have shown that 3-bromochroman-4-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit the proliferation of breast and lung cancer cells, indicating its potential as an anticancer agent .
  • Antifungal Properties : Research indicates that this compound displays antifungal activity against pathogens like Candida albicans, making it a candidate for antifungal drug development .
  • Inhibition of Enzymes : The compound has been studied for its ability to inhibit key enzymes related to neurotransmitter metabolism, such as monoamine oxidase (MAO), which is crucial in the treatment of depression and other neurological disorders .

Neuroprotective Agents

Recent studies have highlighted the neuroprotective potential of this compound derivatives in models of neurodegenerative diseases. For example, compounds derived from this scaffold have shown promise in targeting amyloid-beta plaques associated with Alzheimer's disease, suggesting a role in diagnostic imaging .

Antidepressant Activity

The compound's ability to inhibit MAO suggests that it may serve as a basis for developing novel antidepressants. In vitro studies have demonstrated that certain derivatives exhibit potent inhibitory effects on both MAO-A and MAO-B isoforms, which are implicated in mood regulation .

Antioxidant Activity

Given its structural characteristics, this compound may also possess antioxidant properties, contributing to cellular protection against oxidative stress. This activity is particularly relevant in the context of aging and chronic diseases where oxidative damage plays a significant role.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A series of this compound derivatives were synthesized and evaluated for their anticancer properties. The study involved assessing their cytotoxicity against various cancer cell lines using MTT assays. Results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutics, highlighting their potential as effective anticancer agents .

Case Study 2: Neuroimaging Applications

Ganand et al. synthesized (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one derivatives for use as diagnostic imaging agents targeting amyloid-beta plaques in Alzheimer's disease. The study demonstrated high binding affinities (Ki values) to Aβ plaques, suggesting these compounds could be developed for early diagnosis through imaging techniques .

Table 1: Biological Activities of this compound Derivatives

Compound NameActivity TypeIC50 ValueReference
(E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-oneAnticancer<10 µM
(E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-oneAntifungal5 µg/mL
DSP-1053MAO-B Inhibitor10.58 nM

Table 2: Potential Therapeutic Applications

Application TypeDescriptionCurrent Status
Neuroprotective AgentsTargeting Alzheimer's diseasePreclinical studies
AntidepressantsMAO inhibition for mood disordersIn vitro evaluations
AntioxidantsReducing oxidative stressPreliminary findings

Mecanismo De Acción

The mechanism of action of 3-Bromochroman-4-one involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .

Comparación Con Compuestos Similares

Key Observations :

  • Steric Effects : The dimethyl groups in 7-bromo-3,3-dimethylchroman-4-one may hinder nucleophilic substitution reactions, contrasting with the unhindered 3-Bromochroman-4-one .
  • Synthetic Challenges : Substitution reactions with this compound often compete with elimination pathways. For example, reactions with 1,2,4-triazole require optimized conditions (e.g., K₂CO₃ in MeCN) to avoid dehydrohalogenation and chromone formation .

Key Observations :

  • Substituent Impact : Chlorine in C24H17ClO4 may improve pharmacokinetics compared to bromine, while triazole in 3-azahetaryl derivatives enhances binding to microbial targets .
  • Structural-Activity Relationship (SAR) : The bromine atom in this compound facilitates its role as a synthetic intermediate, but its direct biological potency is less documented than its derivatives .

Crystallographic and Spectroscopic Comparisons

Table 3: Crystallographic Data

Compound Conformation Hydrogen Bonding (Å) π–π Stacking (Å) Reference
This compound Half-chair C2–H2A⋯O2: 2.44 Centroid–centroid: 3.9464
Chroman-4-one (Parent) Planar/Chair Not reported Centroid–centroid: ~4.0 N/A

Key Observations :

Actividad Biológica

3-Bromochroman-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the synthesis, biological evaluations, and potential applications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the chromone family, characterized by a benzopyranone structure. The bromine substitution at the 3-position enhances its reactivity and biological potential. The synthesis typically involves the bromination of chroman-4-one or related precursors, followed by purification through recrystallization or chromatography.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it exhibited significant inhibitory effects. For instance, a recent study reported that derivatives of this compound showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 15 to 50 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted that this compound derivatives induced apoptosis in cancer cell lines, particularly in breast and colon cancer models. The mechanism was found to involve the activation of caspases and modulation of cell cycle regulators such as p21 and p27, leading to G1 phase arrest .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusMIC = 15 µg/mL
AntibacterialEscherichia coliMIC = 50 µg/mL
AnticancerMCF-7 (breast cancer)Induced apoptosis
AnticancerHT-29 (colon cancer)G1 phase arrest

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It affects pathways such as PI3K/Akt and MAPK, which are crucial for cell growth and survival.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested various concentrations of this compound against common pathogens. Results indicated that at concentrations above 25 µg/mL, significant bacterial growth inhibition was observed. This suggests potential for development into an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

A study involving MCF-7 breast cancer cells treated with this compound revealed a dose-dependent increase in apoptosis markers. Flow cytometry analysis showed an increase in early apoptotic cells at concentrations as low as 10 µM, making it a candidate for further investigation in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 3-Bromochroman-4-one?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example, attempts to synthesize derivatives via nucleophilic substitution with triazoles in DMF or MeCN often result in low yields or side products like chromones due to dehydrohalogenation . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may favor undesired pathways, while MeCN with K₂CO₃ can mitigate side reactions.
  • Catalyst/base ratio : Excess base may promote elimination; stoichiometric adjustments are critical.
  • Temperature and time : Prolonged reflux in MeCN (24 hours) improves triazolium salt formation (76% yield) .
ParameterImpact on Yield/ProductExample from Evidence
Solvent (DMF)Low yield (<12%), chromone formation
Base (K₂CO₃)Suppresses elimination

Q. How can researchers interpret NMR spectral data to confirm the structure of this compound?

Methodological Answer: Key NMR signals include:

  • ¹H NMR : δ 4.53–4.65 (H-2a, H-2b, H-3), δ 7.48–7.52 (H-7), δ 7.89 (H-5) .
  • ¹³C NMR : δ 185.21 (C-4 ketone), δ 160.65 (C-9 aromatic), δ 45.43 (C-3 brominated) . Cross-validate with coupling constants (e.g., H-5: J = 1.60, 7.92 Hz) and symmetry codes (e.g., -x, -y+1, -z for crystallography) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel with hexane/ethyl acetate gradients to separate brominated products from chromone byproducts.
  • Recrystallization : Ethanol/water mixtures improve purity, as evidenced by sharp melting points and single-crystal X-ray diffraction data .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound under varying conditions?

Methodological Answer: Contradictions arise from competing pathways (substitution vs. elimination). To address this:

  • Kinetic vs. thermodynamic control : Monitor reaction progress via TLC/GC-MS to identify intermediates.
  • Computational modeling : Compare activation energies for bromine displacement (SN2) versus β-hydrogen elimination .
  • Isotopic labeling : Use deuterated solvents (e.g., CD₃CN) to track proton transfer steps in dehydrohalogenation .

Q. What crystallographic parameters validate the molecular geometry of this compound?

Methodological Answer: X-ray diffraction data (R[F² > 2σ(F²)] = 0.025, wR(F²) = 0.061) confirm:

  • Bond lengths : C-Br = 1.91 Å, C=O = 1.21 Å.
  • Dihedral angles : Chroman ring puckering (5–10°) and bromine’s axial orientation .
  • Hydrogen bonding : No significant H-bonding, as H-atoms are constrained to isotropic displacement parameters .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies often stem from solvent effects or impurities. Strategies include:

  • Standardized protocols : Use CDCl₃ for NMR and report probe temperatures (e.g., 400 MHz, 25°C) .
  • Complementary techniques : Validate with IR (C=O stretch ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
  • Peer comparison : Cross-reference with crystallographic databases (e.g., CCDC) to confirm structural assignments .

Q. Data Contradiction and Reproducibility

Q. What steps ensure reproducibility when synthesizing this compound analogs?

Methodological Answer:

  • Detailed experimental logs : Document solvent batch, humidity, and catalyst purity.
  • Negative controls : Run parallel reactions without base/catalyst to identify side pathways .
  • Collaborative validation : Share samples with independent labs for spectral replication (¹H/¹³C NMR, XRD) .

Q. How can researchers reconcile low yields in triazole-substituted derivatives of this compound?

Methodological Answer: Low yields (e.g., 12% in triazole reactions) may arise from steric hindrance or poor nucleophilicity. Solutions include:

  • Alternative nucleophiles : Use 1-amino-1,3,4-triazole instead of 1,2,4-triazole to enhance reactivity .
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .

Q. Tables of Key Data

Table 1: NMR Assignments for this compound

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Multiplicity
C-34.53–4.65 (m)45.43-
C-4-185.21Ketone
C-57.89 (dd)136.74Aromatic
C-77.48–7.52 (m)128.24Aromatic
Data sourced from

Table 2: Crystallographic Refinement Parameters

ParameterValue
R[F² > 2σ(F²)]0.025
wR(F²)0.061
C-Br bond length1.91 Å
Displacement parametersIsotropic constrained
Data sourced from

Propiedades

IUPAC Name

3-bromo-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRRZJIVFMSIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The sulfonium salt compound expressed by structural formula [6] was synthesized as follows. First, the present inventor prepared 3-bromo-4-chromanone. The 3-bromo-4-chromanone was synthesized in accordance with the report by W. S. Johnson et. al. in J. Am. Chem. Soc., vol. 66, pages 218-220, 1944. 10.4 grams of 3-bromo-4-chromanone was dissolved in 42 milli-litters of ethanol. 21.3 milli-litters of 15% water solution of methyl-mercaptan sodium salt was dropped thereinto. The resultant solution was agitated at room temperature for 2 hours, and the resultant mixture was poured into cold water. An organic layer was extracted by using 200 milli-litters of ether, and the ether layer was washed in sodium chloride and, thereafter, water. The ether layer was dried by using magnesium sulfate, and the solvent was removed in low pressure. The residue was put in a silica gel column. Using eluate containing hexane and ethyl acetate at 3:1, the residue was separated and refined. Then, 1.52 grams of 3-methylthio-4-chromanone was obtained. The yield was 17%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[ 6 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.